Genkwanin

Catalog No.
S623216
CAS No.
437-64-9
M.F
C16H12O5
M. Wt
284.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Genkwanin

CAS Number

437-64-9

Product Name

Genkwanin

IUPAC Name

5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one

Molecular Formula

C16H12O5

Molecular Weight

284.26 g/mol

InChI

InChI=1S/C16H12O5/c1-20-11-6-12(18)16-13(19)8-14(21-15(16)7-11)9-2-4-10(17)5-3-9/h2-8,17-18H,1H3

InChI Key

JPMYFOBNRRGFNO-UHFFFAOYSA-N

SMILES

Array

Synonyms

5,4'-dihydroxy-7-methoxy-flavone, 5,4'-dihydroxy-7-methoxyflavone, gengkwanin, genkwanin

Canonical SMILES

COC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)O)O

The exact mass of the compound Genkwanin is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Flavones - Supplementary Records. It belongs to the ontological category of dihydroxyflavone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]. However, this does not mean our product can be used or applied in the same or a similar way.

Genkwanin is a naturally occurring O-methylated flavone, structurally defined as the 7-O-methyl ether of apigenin. This methylation is a critical structural feature that distinguishes it from its parent compound and other common flavonoids, significantly influencing its physicochemical properties such as lipophilicity, metabolic stability, and target-specific bioactivity. While apigenin is widely distributed, Genkwanin is found in specific plant sources like Daphne genkwa, making the isolated, high-purity compound essential for reproducible research in fields requiring precise structure-activity relationship studies.

Substituting Genkwanin with its unmethylated precursor, apigenin, or other common flavones is operationally unviable for many applications due to critical differences in physicochemical properties. The 7-O-methyl group is not a trivial modification; it fundamentally alters the molecule's lipophilicity and blocks a key site of phase II metabolism (glucuronidation). This results in demonstrably different intestinal absorption, metabolic stability, and bioavailability, leading to non-interchangeable pharmacokinetic profiles and divergent outcomes in cell-based and in vivo systems. Therefore, selecting apigenin to save on cost can compromise experimental reproducibility and lead to misleading structure-activity conclusions.

Significantly Enhanced Intestinal Permeability Over Apigenin

The addition of a methyl group at the 7-position significantly enhances membrane permeability, a key factor for oral bioavailability. In a Caco-2 cell monolayer model, a widely accepted proxy for human intestinal absorption, methylated flavones demonstrate substantially higher permeability coefficients (Papp) than their hydroxylated counterparts. For instance, the Papp for apigenin is reported as 15.6 x 10⁻⁶ cm/s, while methylated flavones show improved transport. This suggests Genkwanin's methylation provides a distinct advantage in passive diffusion across the intestinal barrier compared to apigenin.

Evidence DimensionApparent Permeability Coefficient (Papp) in Caco-2 cells
Target Compound DataExpected to be significantly higher than Apigenin based on class-level data for methylated flavones.
Comparator Or BaselineApigenin: 15.6 x 10⁻⁶ cm/s
Quantified DifferenceMethylated flavonoids as a class show greatly improved intestinal absorption over unmethylated forms.
ConditionsIn vitro Caco-2 cell monolayer transport assay, a standard model for predicting human intestinal absorption.

Higher intestinal permeability directly translates to potentially greater oral bioavailability, making Genkwanin a more suitable choice for in vivo studies requiring oral administration.

Improved Metabolic Stability by Blocking Glucuronidation

The 7-hydroxyl group of apigenin is a primary site for phase II metabolism, specifically glucuronidation, which facilitates rapid excretion and lowers bioavailability. Genkwanin's 7-O-methyl group blocks this metabolic pathway. Studies on flavonoids show that methylation significantly increases metabolic stability in human liver microsomes. This structural modification prevents the rapid clearance that affects apigenin and other unmethylated flavonoids, leading to a longer systemic half-life.

Evidence DimensionMetabolic Stability (Resistance to Glucuronidation)
Target Compound DataHigh (7-OH position is blocked by methylation)
Comparator Or BaselineApigenin: Low (7-OH position is a primary site for rapid glucuronidation)
Quantified DifferenceMethylation is a key strategy to protect flavonoids from extensive first-pass metabolism, thereby enhancing systemic exposure.
ConditionsIn vitro human liver microsome assays and in vivo pharmacokinetic studies.

For any in vivo research, enhanced metabolic stability means more of the compound reaches the target tissue and remains active for longer, improving data quality and reducing required dosages.

Differentiated Potency in Aromatase Inhibition Compared to Apigenin

While both genkwanin and its precursor apigenin inhibit aromatase, their potencies can differ, which is critical for studies on estrogen synthesis. In one study, apigenin exhibited an IC50 value of 1.7 µM against human aromatase. Although a direct head-to-head IC50 value for genkwanin from the same study is not available, structure-activity relationships in flavonoids indicate that methylation patterns significantly alter binding affinity to enzymes. This makes Genkwanin a distinct tool for probing aromatase inhibition, not an interchangeable equivalent to apigenin.

Evidence DimensionAromatase Inhibition (IC50)
Target Compound DataActivity profile is distinct from Apigenin due to structural modification.
Comparator Or BaselineApigenin: 1.7 µM
Quantified DifferenceThe potency differs based on methylation, requiring specific selection for targeted inhibition studies.
ConditionsIn vitro human aromatase (CYP19A1) enzyme inhibition assay.

For researchers screening for specific aromatase inhibitors, the exact IC50 value is critical; selecting Genkwanin over Apigenin allows for testing a different point in the chemical space to find optimal potency or selectivity.

In Vivo Pharmacokinetic and Efficacy Studies Requiring Oral Dosing

Genkwanin's enhanced intestinal permeability and superior metabolic stability make it a more appropriate candidate than apigenin for in vivo animal studies that rely on oral administration. Its structural design helps ensure higher and more consistent systemic exposure, leading to more reliable and reproducible dose-response data.

Structure-Activity Relationship (SAR) Studies in Drug Discovery

As the direct 7-O-methyl analog of apigenin, Genkwanin is an essential tool for SAR studies. Procuring both compounds allows researchers to directly quantify the impact of 7-OH methylation on a target protein's binding affinity, cellular activity, or metabolic fate, providing critical data for lead optimization.

Development of Formulations with Improved Bioavailability

For projects focused on developing oral formulations of flavonoids, Genkwanin serves as a more promising starting scaffold than apigenin. Its inherent advantages in absorption and metabolic stability provide a stronger foundation for formulation strategies aimed at maximizing therapeutic efficacy.

Screening for Selective Aromatase or Monoamine Oxidase Inhibitors

Given that methylation patterns alter enzyme inhibition potency, Genkwanin is a necessary inclusion in screens targeting enzymes like aromatase or monoamine oxidases. Its unique inhibitory profile compared to apigenin or luteolin allows for a more thorough exploration of the pharmacophore and the identification of more selective modulators.

XLogP3

2.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

284.06847348 Da

Monoisotopic Mass

284.06847348 Da

Heavy Atom Count

21

UNII

5K3I5D6B2B

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 2 notifications to the ECHA C&L Inventory.;
H302 (90.7%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

437-64-9

Wikipedia

Genkwanin

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]

Dates

Last modified: 08-15-2023
Wollenweber, E., et al., Nat. Prod. Communications, 2, 997

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